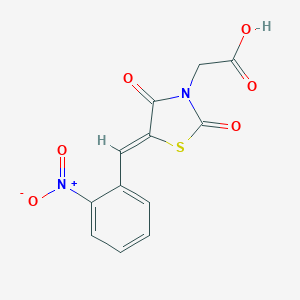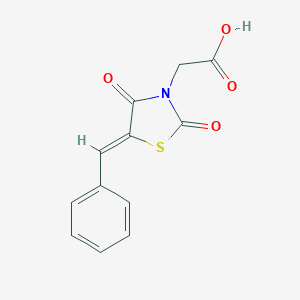![molecular formula C28H26O6 B375004 isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375004.png)
isobutyl 2-{[3-([1,1'-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that features a biphenyl group, a chromenone moiety, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: This compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The biphenyl and chromenone moieties may play a role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isobutyl propionate: A simpler ester with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Chromenone derivatives: Molecules that share the chromenone core but have varying side chains.
Uniqueness
Isobutyl 2-{[3-([1,1’-biphenyl]-4-yloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of biphenyl and chromenone moieties, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H26O6 |
|---|---|
Molecular Weight |
458.5g/mol |
IUPAC Name |
2-methylpropyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C28H26O6/c1-18(2)16-32-28(30)19(3)33-23-13-14-24-25(15-23)31-17-26(27(24)29)34-22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-15,17-19H,16H2,1-3H3 |
InChI Key |
AQPJOZACCFGAAD-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![12-(3-bromopropylidene)-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B374926.png)
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl methanesulfonate](/img/structure/B374927.png)
![dibenzo[b,e]oxepin-6(11H)-one](/img/structure/B374929.png)
![8-methoxydibenzo[b,f]thiepin-10(11H)-one](/img/structure/B374931.png)
![1-[2-(2-Bromophenyl)vinyl]-4-methyl-2-nitrobenzene](/img/structure/B374932.png)
![[5-(2-Bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374934.png)
![2-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B374935.png)
![[5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374936.png)

![[5-(4-Isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374939.png)

![[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B374942.png)
![{5-[3-Methoxy-4-(prop-2-ynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}(phenyl)acetic acid](/img/structure/B374943.png)
